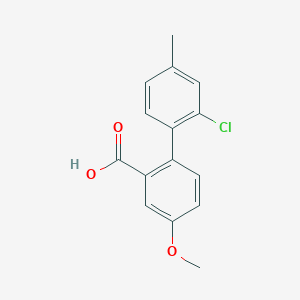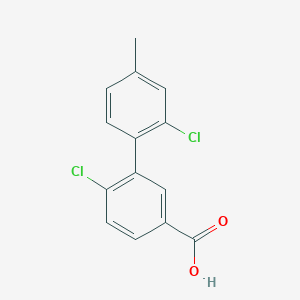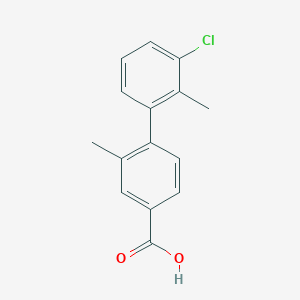
2-(3-Chloro-2-methylphenyl)-6-methylbenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloro-2-methylphenyl)-6-methylbenzoic acid (CMPMA) is a compound belonging to the class of aromatic carboxylic acids. It has a wide range of applications in the field of chemistry and biochemistry, including its use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. In addition, CMPMA has been studied for its potential as a therapeutic agent for various diseases.
Applications De Recherche Scientifique
2-(3-Chloro-2-methylphenyl)-6-methylbenzoic acid, 95% has a wide range of applications in the field of chemistry and biochemistry. It has been used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. In addition, 2-(3-Chloro-2-methylphenyl)-6-methylbenzoic acid, 95% has been studied for its potential as a therapeutic agent for various diseases. For example, 2-(3-Chloro-2-methylphenyl)-6-methylbenzoic acid, 95% has been studied for its potential to inhibit the growth of cancer cells and to reduce inflammation. It has also been studied for its potential to reduce the risk of cardiovascular disease and to improve the function of the immune system.
Mécanisme D'action
The mechanism of action of 2-(3-Chloro-2-methylphenyl)-6-methylbenzoic acid, 95% is not yet fully understood. However, it is believed to act through several pathways. It is known to inhibit the activity of cyclooxygenase-2 (COX-2) and to reduce the production of pro-inflammatory cytokines. In addition, 2-(3-Chloro-2-methylphenyl)-6-methylbenzoic acid, 95% has been found to inhibit the activity of matrix metalloproteinase-2 (MMP-2) and to reduce oxidative stress. Finally, 2-(3-Chloro-2-methylphenyl)-6-methylbenzoic acid, 95% has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant responses.
Biochemical and Physiological Effects
2-(3-Chloro-2-methylphenyl)-6-methylbenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In animal studies, 2-(3-Chloro-2-methylphenyl)-6-methylbenzoic acid, 95% has been found to reduce inflammation, inhibit the growth of cancer cells, reduce the risk of cardiovascular disease, and improve the function of the immune system. In addition, 2-(3-Chloro-2-methylphenyl)-6-methylbenzoic acid, 95% has been found to have antioxidant, anti-apoptotic, and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-Chloro-2-methylphenyl)-6-methylbenzoic acid, 95% has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize and is readily available. In addition, it is relatively stable and has a low toxicity profile. However, 2-(3-Chloro-2-methylphenyl)-6-methylbenzoic acid, 95% also has some limitations. It is relatively expensive, and its effects may vary depending on the concentration used. In addition, 2-(3-Chloro-2-methylphenyl)-6-methylbenzoic acid, 95% can be difficult to dissolve in aqueous solutions, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 2-(3-Chloro-2-methylphenyl)-6-methylbenzoic acid, 95%. First, further research is needed to better understand the mechanism of action of 2-(3-Chloro-2-methylphenyl)-6-methylbenzoic acid, 95% and to identify potential therapeutic targets. In addition, further studies are needed to explore the potential of 2-(3-Chloro-2-methylphenyl)-6-methylbenzoic acid, 95% to treat a variety of diseases, including cancer, cardiovascular disease, and inflammatory disorders. Finally, research is needed to identify potential synergistic effects between 2-(3-Chloro-2-methylphenyl)-6-methylbenzoic acid, 95% and other compounds, as well as to explore the potential of 2-(3-Chloro-2-methylphenyl)-6-methylbenzoic acid, 95% as an adjuvant for existing therapies.
Méthodes De Synthèse
2-(3-Chloro-2-methylphenyl)-6-methylbenzoic acid, 95% is typically synthesized through the reaction of 3-chloro-2-methylbenzoic acid and methylmagnesium bromide. The reaction of these two compounds is catalyzed by anhydrous aluminum chloride and proceeds in a two-step process. First, 3-chloro-2-methylbenzoic acid is reacted with methylmagnesium bromide, forming a methyl ester. This is then reacted with acetic acid to yield 2-(3-Chloro-2-methylphenyl)-6-methylbenzoic acid, 95%. The overall yield of this reaction is typically around 95%.
Propriétés
IUPAC Name |
2-(3-chloro-2-methylphenyl)-6-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-9-5-3-7-12(14(9)15(17)18)11-6-4-8-13(16)10(11)2/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXQFICQEGIXTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=C(C(=CC=C2)Cl)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90690257 |
Source


|
| Record name | 3'-Chloro-2',3-dimethyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90690257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261953-41-6 |
Source


|
| Record name | 3'-Chloro-2',3-dimethyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90690257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














